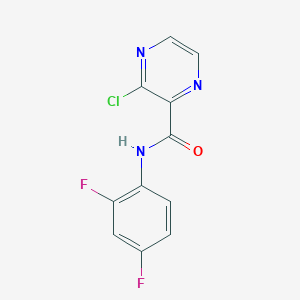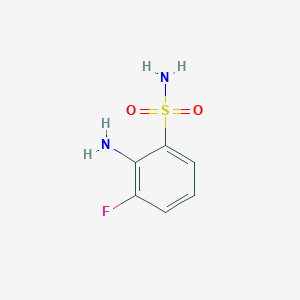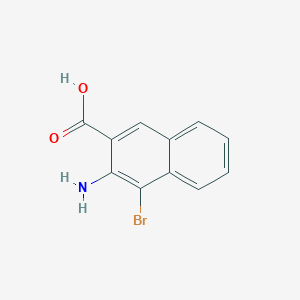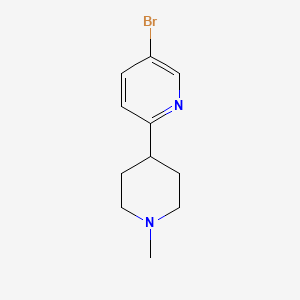![molecular formula C15H21IN6O2 B1375060 (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 1276110-38-3](/img/structure/B1375060.png)
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology and Medicine
In biological and medicinal research, ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is investigated for its role as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers as they can block the activity of enzymes involved in cell division and survival .
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs targeting specific kinases involved in cancer and other diseases .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as (3r)-1-boc-3-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine, is the FLT3-ITD . FLT3-ITD is a type of receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML) patients . The compound is used as a reagent in the synthesis of CHMFL-FLT3-122 , an effective oral FLT3-ITD positive AML inhibitor .
Mode of Action
The compound interacts with its target FLT3-ITD by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways mediated by FLT3-ITD, leading to a decrease in the proliferation of AML cells .
Biochemical Pathways
The inhibition of FLT3-ITD affects multiple downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3-ITD, the compound disrupts these pathways, leading to the inhibition of AML cell growth .
Pharmacokinetics
This suggests that the compound is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The result of the compound’s action is a significant reduction in the growth of AML cells . This is achieved through the inhibition of FLT3-ITD and the disruption of downstream signaling pathways . The compound also induces apoptosis in AML cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can influence the metabolism of the compound . .
Analyse Biochimique
Biochemical Properties
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that catalyze the phosphorylation of specific substrates, thereby regulating numerous cellular processes. This compound has been shown to inhibit specific kinases, leading to the modulation of signaling pathways involved in cell proliferation, survival, and apoptosis . Additionally, it interacts with other biomolecules such as DNA and RNA, influencing gene expression and cellular metabolism.
Cellular Effects
The effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated significant anti-proliferative activity by inducing cell cycle arrest and promoting apoptosis . It influences cell function by modulating key cell signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate involves several key processes. At the molecular level, this compound binds to the ATP-binding site of target kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that promote cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular metabolism. Additionally, the compound may influence the activity of other metabolic enzymes, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as the presence of specific targeting signals.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a critical role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with kinases and other signaling proteins to influence cellular signaling pathways. Post-translational modifications, such as phosphorylation and ubiquitination, may also affect the compound’s localization and activity, directing it to specific cellular compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates.
Iodination: Introduction of the iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring.
Amination: Introduction of the amino group at the 4-position.
Piperidine ring attachment: Coupling of the pyrazolo[3,4-d]pyrimidine derivative with a piperidine moiety.
tert-Butyl protection: Protection of the carboxylate group with a tert-butyl group to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and reduction: The amino group can be oxidized or reduced under suitable conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, while oxidation of the amino group could produce a nitro derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory activity.
Uniqueness
®-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl protected carboxylate group. These features can enhance its stability and bioavailability compared to other similar compounds .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXAEBHPCJZKKX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)










![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
